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molecular formula C9H12O3 B160597 2,6-Bis(hydroxymethyl)-p-cresol CAS No. 91-04-3

2,6-Bis(hydroxymethyl)-p-cresol

Cat. No. B160597
M. Wt: 168.19 g/mol
InChI Key: KUMMBDBTERQYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051454

Procedure details

The diacetate of 2,6-dimethylol-p-cresol (DMPC) was prepared by reacting 3.4 g of the dimethylol cresol with 4.8 g of acetic anhydride in the presence of 7.8 g of tetrahydrofuran.
Name
dimethylol cresol
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](CO)=[C:5]([CH3:10])[C:6]([OH:9])=[CH:7][CH:8]=1)[OH:2].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])C.[O:20]1CCCC1>>[CH3:3][C:1]([CH2:18][C:17]([OH:16])=[O:19])=[O:2].[CH2:10]([C:5]1[C:6]([OH:9])=[C:7]([CH2:13][OH:15])[CH:8]=[C:3]([CH3:1])[CH:4]=1)[OH:20]

Inputs

Step One
Name
dimethylol cresol
Quantity
3.4 g
Type
reactant
Smiles
C(O)C=1C(=C(C(=CC1)O)C)CO
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)O
Name
Type
product
Smiles
C(O)C1=CC(=CC(=C1O)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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